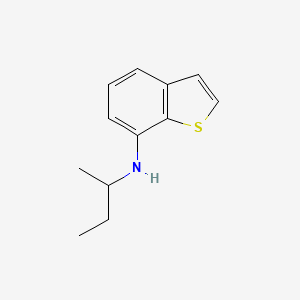
3-(hydroxymethyl)-1,6-dimethylquinolin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(hydroxymethyl)-1,6-dimethylquinolin-2(1H)-one is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core with hydroxymethyl and dimethyl substituents, which can influence its chemical reactivity and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(hydroxymethyl)-1,6-dimethylquinolin-2(1H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by functionalization to introduce the hydroxymethyl and dimethyl groups. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize costs while ensuring high product quality. The use of automated systems and advanced analytical techniques helps in monitoring and controlling the reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
3-(hydroxymethyl)-1,6-dimethylquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The quinoline core can be reduced under specific conditions to yield dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield 3-(formyl)-1,6-dimethylquinolin-2(1H)-one, while reduction of the quinoline core can produce 1,6-dimethyl-1,2,3,4-tetrahydroquinolin-2(1H)-one.
Aplicaciones Científicas De Investigación
3-(hydroxymethyl)-1,6-dimethylquinolin-2(1H)-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-(hydroxymethyl)-1,6-dimethylquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their activity. The quinoline core can interact with enzymes and receptors, modulating their function and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Hydroxymethylfurfural: Another compound with a hydroxymethyl group, known for its use in the food industry and potential health effects.
3-hydroxy-1-methyl-2,3-dihydro-1H-indole-5,6-dione: A compound with similar structural features, studied for its biological activities.
Uniqueness
3-(hydroxymethyl)-1,6-dimethylquinolin-2(1H)-one is unique due to its specific substitution pattern on the quinoline core, which can influence its chemical reactivity and biological properties. This makes it a valuable compound for research and development in various fields.
Propiedades
Fórmula molecular |
C12H13NO2 |
|---|---|
Peso molecular |
203.24 g/mol |
Nombre IUPAC |
3-(hydroxymethyl)-1,6-dimethylquinolin-2-one |
InChI |
InChI=1S/C12H13NO2/c1-8-3-4-11-9(5-8)6-10(7-14)12(15)13(11)2/h3-6,14H,7H2,1-2H3 |
Clave InChI |
JZVMVYFZLBZWIS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)N(C(=O)C(=C2)CO)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


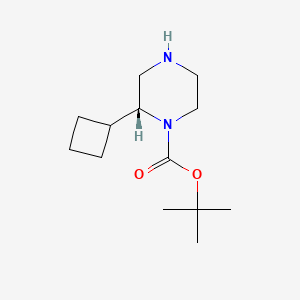
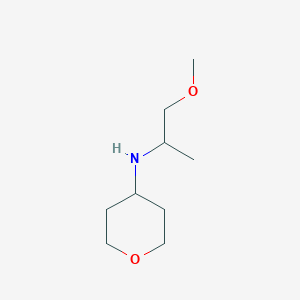
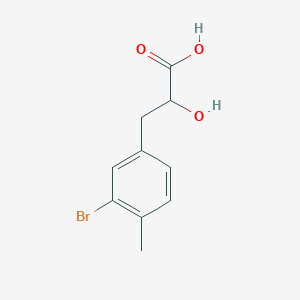
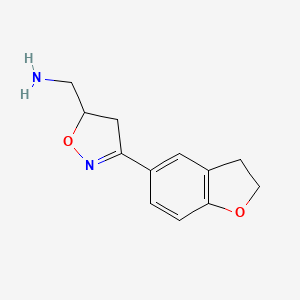
![3-(Methylsulfonyl)-3-azabicyclo[3.1.0]hexan-6-amine](/img/structure/B15277729.png)
![5-(tert-Butyl) 1-methyl hexahydropyrrolo[3,4-c]pyrrole-1,5(1H)-dicarboxylate](/img/structure/B15277730.png)

![tert-Butyl 5-fluoro-5-(hydroxymethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B15277739.png)
![2-(7-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)propan-1-ol](/img/structure/B15277751.png)
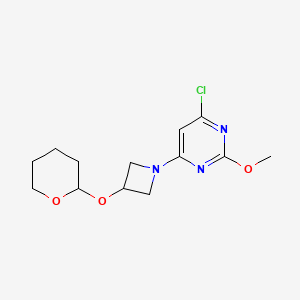
![4-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B15277777.png)
![6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-5-amine](/img/structure/B15277779.png)
![5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxylic acid](/img/structure/B15277796.png)
